(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

Catalog No.
S1938133
CAS No.
345358-20-5
M.F
C15H20Cl2N2O3
M. Wt
347.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinon...

CAS Number

345358-20-5

Product Name

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid

IUPAC Name

(5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one;2,2-dichloroacetic acid

Molecular Formula

C15H20Cl2N2O3

Molecular Weight

347.2 g/mol

InChI

InChI=1S/C13H18N2O.C2H2Cl2O2/c1-13(2)14-11(12(16)15(13)3)9-10-7-5-4-6-8-10;3-1(4)2(5)6/h4-8,11,14H,9H2,1-3H3;1H,(H,5,6)/t11-;/m0./s1

InChI Key

YZRAPAXOLQHZSE-MERQFXBCSA-N

SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl

Canonical SMILES

CC1(NC(C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl

Isomeric SMILES

CC1(N[C@H](C(=O)N1C)CC2=CC=CC=C2)C.C(C(=O)O)(Cl)Cl
  • Asymmetric Catalysis: This compound functions as a chiral ligand for metal catalysts. Chiral ligands play a crucial role in asymmetric catalysis, a type of chemical reaction that favors the formation of one enantiomer (mirror image) of a molecule over the other. (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid's specific structure allows it to bind selectively to one enantiomer of a substrate molecule, influencing the reaction pathway and promoting the desired enantiomeric product. Source: Sigma-Aldrich product page:

(5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid is a chemical compound with the molecular formula C15H20Cl2N2O3C_{15}H_{20}Cl_{2}N_{2}O_{3} and a molecular weight of 347.24 g/mol. It is characterized by its unique imidazolidinone structure, which includes two chlorine atoms and a benzyl group attached to a saturated five-membered ring. This compound is identified by its CAS number 345358-20-5 and is commonly utilized in biochemical research for its potential biological activities .

The mechanism of action of (5S)-(-)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid as a catalyst involves a combination of factors. The imidazolidinone ring likely acts as a Brønsted-Lowry acid, donating a proton to activate the substrate. Additionally, hydrogen bonding interactions between the catalyst and the substrate can influence the reaction pathway and promote the formation of a specific enantiomer [].

Such as:

  • Nucleophilic substitution: The dichloroacetic acid group can be replaced by nucleophiles under appropriate conditions.
  • Decarboxylation: The compound may lose carbon dioxide under high temperatures or specific catalytic conditions.
  • Reduction: The imidazolidinone ring can be reduced, altering the compound's properties and biological activity.

These reactions are significant for synthesizing derivatives that may exhibit enhanced or modified biological activities.

Research indicates that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid exhibits notable biological activities. It has been studied for its potential anti-cancer properties and effects on metabolic pathways. The compound may influence cellular processes through its interaction with specific enzymes or receptors, although detailed mechanisms of action require further investigation .

The synthesis of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting from readily available precursors: The synthesis often begins with simple amines or carbonyl compounds that undergo condensation reactions.
  • Formation of the imidazolidinone ring: Cyclization reactions are employed to form the five-membered ring structure.
  • Introduction of the benzyl and dichloroacetyl groups: These groups are added through acylation or halogenation reactions.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

(5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid finds applications in various fields:

  • Biochemical research: Used as a biochemical tool to study metabolic pathways and enzyme functions.
  • Pharmaceutical development: Investigated for its potential therapeutic effects in treating cancer and other diseases.
  • Chemical synthesis: Serves as an intermediate in synthesizing more complex organic molecules.

Its unique structure allows it to be a versatile compound in both research and industrial applications .

Interaction studies have shown that (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid can interact with various biological targets. These interactions can lead to modulation of enzyme activity or receptor binding, influencing cellular signaling pathways. Further studies are required to elucidate specific interactions and their implications for therapeutic use .

Several compounds share structural similarities with (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
(5R)-(+)-2,2,3-Trimethyl-5-benzyl-4-imidazolidinone345358-19-8Enantiomer with potential differences in biological activity
2-Chlorobenzylamine626-19-7Contains a benzyl group but lacks the imidazolidinone structure
Dichloroacetate79-43-6Shares the dichloroacetate moiety but is simpler without the imidazolidinone ring

The uniqueness of (5S)-(-)-2,2,3-trimethyl-5-benzyl-4-imidazolidinone dichloroacetic acid lies in its specific stereochemistry and complex structure that may confer distinct biological properties not found in simpler analogs or its enantiomer .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2024-04-14

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